6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
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Overview
Description
3-Amino-beta-pinene: is a derivative of beta-pinene, a bicyclic monoterpene hydrocarbon. Beta-pinene is a naturally occurring compound found in the essential oils of many plants, particularly coniferous trees. The introduction of an amino group at the third position of the beta-pinene molecule results in 3-amino-beta-pinene, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the following steps:
Epoxidation of beta-pinene: Beta-pinene is first converted to beta-pinene oxide using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like Pseudozyma antarctica lipase B (Novozym®435) in ethyl acetate.
Industrial Production Methods: Industrial production of 3-amino-beta-pinene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-beta-pinene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.
Reduction: Various amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
3-Amino-beta-pinene has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Effects: It modulates pain receptors and pathways, providing relief from pain.
Comparison with Similar Compounds
Alpha-pinene: Another isomer of pinene with similar biological activities but different structural properties.
Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.
Limonene: A monoterpene with similar applications in the fragrance and flavor industry.
Uniqueness of 3-Amino-beta-pinene:
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H17N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9H,1,4-5,11H2,2-3H3 |
InChI Key |
ZEKALTOSWFXTCN-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=C)C(C2)N)C |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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